

Application Notes and Protocols for Assessing Relebactam's Activity Against Clinical Isolates

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Compound of Interest

Compound Name: *Relebactam*
CAS No.: 1174020-13-3
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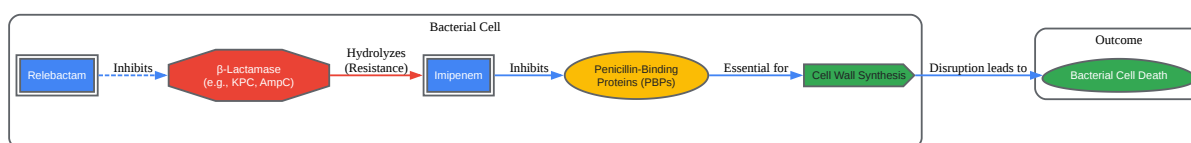
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro activity of **relebactam**, a β -lactamase inhibitor, in combination with imipenem, against clinical isolates of Gram-negative bacteria.

Introduction

Relebactam is a diazabicyclooctane β -lactamase inhibitor that restores the activity of imipenem against many imipenem-resistant bacteria.[1][2][3] It is effective against Ambler Class A carbapenemases (like *Klebsiella pneumoniae* carbapenemase, KPC) and Class C cephalosporinases (AmpC).[1][4][5] However, **relebactam** does not inhibit Class B metallo- β -lactamases (MBLs) or Class D oxacillinases (e.g., OXA-48-like).[4] Accurate and standardized assessment of imipenem/**relebactam**'s activity is crucial for clinical diagnostics, antimicrobial surveillance, and drug development. The standard reference method for determining imipenem/**relebactam** minimum inhibitory concentrations (MICs) is broth microdilution (BMD).[4] Other acceptable methods include agar dilution and gradient diffusion.[4][6]

Mechanism of Action

Imipenem, a carbapenem antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Some bacteria develop resistance by producing β -lactamase enzymes that hydrolyze imipenem. **Relebactam** protects imipenem from degradation by inhibiting specific β -lactamases, thereby restoring its antibacterial activity.



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Mechanism of action of imipenem/**relebactam**.

Data Presentation

Table 1: In Vitro Activity of Imipenem/Relebactam and Comparators Against Global Surveillance Isolates (2018-2020)

Organism Group	Imipenem Alone MIC50/MIC90 (µg/mL)	Imipenem/Relebactam MIC50/MIC90 (µg/mL)	% Susceptibility (Imipenem Alone)	% Susceptibility (Imipenem/Relebactam)
<i>P. aeruginosa</i>	2 / 32	0.5 / 4	63.8%	87.0%
Enterobacterales	0.25 / 1	≤0.12 / 0.5	91.8%	96.6%

Data adapted from the SMART global surveillance program (2018-2020)[7]

Table 2: FDA, CLSI, and EUCAST Breakpoints for Imipenem/Relebactam (µg/mL)

Organism	FDA	CLSI	EUCAST
Enterobacterales	≤1 (S), 2 (I), ≥4 (R)	≤1 (S), 2 (I), ≥4 (R)	≤2 (S), >2 (R)
<i>Pseudomonas aeruginosa</i>	≤2 (S), 4 (I), ≥8 (R)	≤2 (S), 4 (I), ≥8 (R)	≤4 (S), >4 (R)

(S=Susceptible, I=Intermediate, R=Resistant). Note: Breakpoints are subject to change; refer to the latest guidelines.[4]

Table 3: CLSI Quality Control Ranges for Imipenem/Relebactam MIC (µg/mL) by Broth Microdilution

QC Strain	Imipenem/Relebactam MIC Range
E. coli ATCC® 25922	0.06/4 - 0.25/4
P. aeruginosa ATCC® 27853	0.25/4 - 1/4
K. pneumoniae ATCC® 700603	0.12/4 - 0.5/4

Note: Always refer to the most current CLSI M100 document for the latest QC ranges.[4]

Experimental Protocols

Protocol 1: Broth Microdilution (BMD) for Imipenem/Relebactam MIC Determination

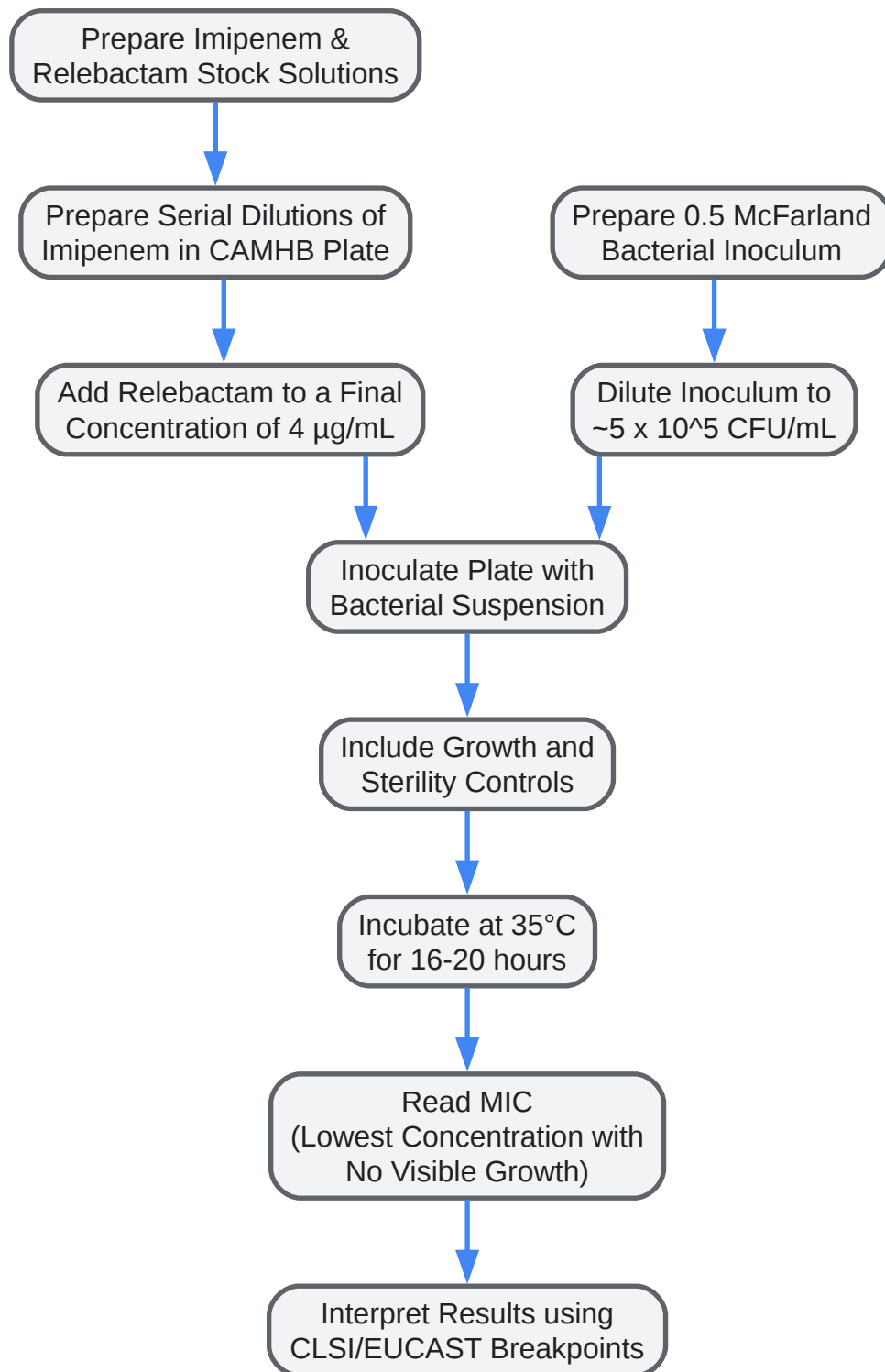
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) reference method.[1][4][7]

Materials:

- Imipenem and **relebactam** analytical powders
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial isolates for testing
- 0.5 McFarland standard
- Sterile saline (0.85% NaCl)
- Spectrophotometer
- Incubator (35 ± 2°C)
- Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[8]

Procedure:

- Preparation of Antimicrobial Solutions:
 - Prepare stock solutions of imipenem and **relebactam**.
 - For MIC testing, **relebactam** is used at a fixed concentration of 4 µg/mL.[7][8][9]
 - Create serial twofold dilutions of imipenem in CAMHB in the microtiter plate.
 - Add **relebactam** to each well containing the imipenem dilutions to achieve a final fixed concentration of 4 µg/mL.[7]
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select several well-isolated colonies.[4][8]
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[8]
 - Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[4][7][8]
- Inoculation and Incubation:
 - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[4][8]
 - Incubate the plate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[4][7][8]
- Interpretation of Results:
 - After incubation, visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of imipenem (in the presence of 4 µg/mL **relebactam**) that completely inhibits visible bacterial growth.[4][7][8]
 - Interpret the MIC values according to established breakpoints from CLSI or EUCAST.[8]



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Workflow for MIC testing by Broth Microdilution.

Protocol 2: Agar Dilution for Imipenem/Relebactam MIC Determination

This protocol is an alternative to BMD and is also based on CLSI guidelines.

Materials:

- Imipenem and **relebactam** analytical powders
- Mueller-Hinton agar (MHA)
- Sterile petri dishes
- Materials for inoculum preparation as in Protocol 1

Procedure:

- Preparation of Agar Plates:
 - Prepare molten MHA according to the manufacturer's instructions.
 - Prepare serial twofold dilutions of imipenem and add them to separate aliquots of molten MHA.
 - Add **relebactam** to each aliquot to achieve a final fixed concentration of 4 µg/mL.
 - Pour the agar into sterile petri dishes and allow them to solidify. Prepare one antimicrobial-free plate as a growth control.[6]
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.[6]
 - Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar plate.
- Inoculation and Incubation:

- Using an inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.
- Allow the spots to dry completely before inverting the plates.
- Incubate the plates at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Interpretation of Results:
 - The MIC is the lowest concentration of imipenem (in the presence of $4 \mu\text{g/mL}$ **relebactam**) that inhibits the growth of the bacteria.

Protocol 3: Gradient Diffusion (Etest®/MTS) for Imipenem/Relebactam MIC Determination

This method provides a direct reading of the MIC value from a calibrated strip.

Materials:

- Imipenem/**relebactam** gradient strips (e.g., Etest®, MIC Test Strip)
- Mueller-Hinton agar (MHA) plates
- Sterile cotton swabs
- Materials for inoculum preparation as in Protocol 1

Procedure:

- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[4]
- Inoculation of Agar Plate:
 - Dip a sterile cotton swab into the standardized inoculum.
 - Streak the swab over the entire surface of an MHA plate in three directions to ensure confluent growth.[4]

- Application of Gradient Strip:
 - Allow the agar surface to dry for 5-15 minutes.[4]
 - Aseptically apply the imipenem/**relebactam** gradient strip to the agar surface.[4]
- Incubation:
 - Incubate the plate in an inverted position at $35 \pm 2^{\circ}\text{C}$ for 16-20 hours.[4]
- Interpretation of Results:
 - Read the MIC value where the elliptical zone of inhibition intersects the MIC scale on the strip.
 - If the intersection is between markings, round up to the next highest twofold dilution.[7]

Protocol 4: Time-Kill Assay

This assay assesses the bactericidal activity of imipenem/**relebactam** over time.[8][9]

Materials:

- Imipenem and **relebactam**
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Bacterial isolates
- Shaking incubator (37°C)
- Sterile tubes or flasks
- Spectrophotometer
- Spiral plater or manual plating supplies (agar plates, spreaders)
- Colony counter

Procedure:

- Inoculum Preparation:
 - Grow an overnight culture of the test organism in CAMHB.[8]
 - Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5×10^5 to 5×10^6 CFU/mL.[8]
- Assay Setup:
 - Prepare tubes with CAMHB containing imipenem/**relebactam** at desired concentrations (e.g., 1x, 2x, 4x MIC).[8]
 - Include a growth control tube (no antibiotic).[8]
 - Inoculate each tube with the prepared bacterial suspension.[8]
- Incubation and Sampling:
 - Incubate the tubes at 37°C with shaking.[8]
 - At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. [8]
- Bacterial Viability Counting:
 - Perform serial dilutions of the collected aliquots in sterile saline.[8]
 - Plate the dilutions onto appropriate agar plates.[8]
 - Incubate the plates overnight at 37°C.[8]
 - Count the number of colonies to determine the CFU/mL at each time point.[8]
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each antibiotic concentration and the growth control. [8] A bactericidal effect is typically defined as a ≥ 3 - \log_{10} reduction in CFU/mL from the

initial inoculum.

Troubleshooting and Considerations

- Elevated MICs: Unexpectedly high MIC values may indicate the presence of resistance mechanisms not inhibited by **relebactam**, such as MBLs or OXA-type carbapenemases.[7] Molecular testing can be performed to detect these resistance genes.[4]
- Inoculum Density: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. A heavier inoculum can lead to falsely elevated MICs.[7]
- Media and Reagents: Use fresh, quality-controlled media. The cation concentration in Mueller-Hinton broth can affect imipenem's activity.[7] Ensure the potency of imipenem and the fixed concentration of **relebactam** are accurate.[7]
- Discordant Results: If results between different methods (e.g., disk diffusion and BMD) are discordant, consider confirming with the reference BMD method.[7]

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